

# An In-depth Technical Guide to Isobutyl Isocyanate: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, reactivity, and synthesis of **isobutyl isocyanate**. The information is intended to support research, development, and safety protocols involving this versatile and highly reactive chemical compound.

#### **Chemical Structure and Identification**

**Isobutyl isocyanate**, with the systematic IUPAC name 1-isocyanato-2-methylpropane, is an organic compound characterized by an isocyanate functional group (-N=C=O) attached to an isobutyl group. The isocyanate group's electrophilicity makes it a key reagent in the synthesis of various derivatives, including pesticides and pharmaceuticals.[1][2]

The structure of the C-N=C=O unit is planar, with the N=C=O linkage being nearly linear.[3]

Table 1: Chemical Identifiers



Identifier	Value	
CAS Number	1873-29-6[4]	
Molecular Formula	C5H9NO[4]	
SMILES	CC(C)CN=C=O[5]	
InChI	InChI=1S/C5H9NO/c1-5(2)3-6-4-7/h5H,3H2,1- 2H3[5]	
InChIKey	NNZVKALEGZPYKL-UHFFFAOYSA-N[5]	

| EINECS | 217-495-6[4] |

# **Physicochemical Properties**

**Isobutyl isocyanate** is a colorless, highly flammable liquid with a pungent odor.[2][6] It is less dense than water and poses a significant hazard due to its flammability, reactivity, and toxicity. [1][7]

Table 2: Quantitative Physicochemical Data

Property	Value	
Molecular Weight	99.13 g/mol [6]	
Boiling Point	104.7 °C at 760 mmHg[4]	
Melting Point	-85.5 °C (estimate)[4]	
Density	0.87 g/cm <sup>3</sup> [8]	
Vapor Pressure	30.4 mmHg at 25°C[4]	
Flash Point	17.1 °C[4]	
Refractive Index	1.429[4]	
Solubility	Soluble in water (reacts)[1][8]	

| LogP | 0.97820[4] |



# **Spectroscopic Data**

Spectroscopic analysis is crucial for the identification and characterization of **isobutyl isocyanate**. While detailed spectral data is not widely available in public repositories, typical spectral characteristics for alkyl isocyanates are well-established. For related compounds like butyl isocyanate, <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectra are available and provide a reference for characterization.[9][10]

Table 3: Predicted and Representative Spectroscopic Data

Spectroscopy	Feature	Expected Chemical Shift / Wavenumber
<sup>1</sup> H NMR	-CH₂-NCO	~3.2 ppm (triplet)
	-CH(CH <sub>3</sub> ) <sub>2</sub>	~1.8 ppm (multiplet)
	-(CH <sub>3</sub> ) <sub>2</sub>	~0.9 ppm (doublet)
<sup>13</sup> C NMR	-N=C=O	~120-130 ppm
	-CH <sub>2</sub> -NCO	~45-55 ppm
	-CH(CH <sub>3</sub> ) <sub>2</sub>	~25-35 ppm
	-(CH <sub>3</sub> ) <sub>2</sub>	~15-25 ppm
IR Spectroscopy	N=C=O stretch	Strong, sharp absorption at ~2250-2280 cm <sup>-1</sup>
Mass Spectrometry	Molecular Ion (M+)	m/z = 99

| | Monoisotopic Mass | 99.06841 Da[5] |

## **Reactivity and Hazards**

**Isobutyl isocyanate** is a highly reactive electrophile due to the isocyanate functional group.[3] This reactivity is central to its utility in synthesis but also underlies its significant hazards.

## **Reactivity Profile**



The compound reacts exothermically with a wide range of nucleophiles.[1][8] Key reactions include:

- With Alcohols: Forms urethane linkages.[3]
- With Amines: Forms urea derivatives.[3]
- With Water: Reacts to form an unstable carbamic acid, which decomposes into an amine (isobutylamine) and carbon dioxide.[1][3] This reaction can be vigorous and generate heat, increasing fume concentrations.[7]

It is incompatible with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides.[1][7] Acids and bases can initiate potentially explosive polymerization.[1]

Figure 1: General Reactivity of Isobutyl Isocyanate

### **Health and Safety**

**Isobutyl isocyanate** is toxic by ingestion, inhalation, and skin absorption.[1][7] Contact can cause severe irritation to the skin, eyes, and mucous membranes.[1] Inhalation may irritate the nose and throat, leading to coughing and wheezing.[2] Like many isocyanates, it is a potential sensitizer and may cause asthma-like allergies.[2]

It is a highly flammable liquid and vapor, and its containers may explode when heated or if contaminated with water.[2][7] Fire will produce toxic gases, including hydrogen cyanide and nitrogen oxides.[2]

# **Experimental Protocols: Synthesis**

Several methods exist for the synthesis of isocyanates. The choice of method often depends on the scale, available starting materials, and safety considerations.

## Synthesis via Dehydration of N-Alkyl Formamide

A common laboratory-scale synthesis involves the dehydration of an N-alkyl formamide using a strong electrophile in the presence of a tertiary base.[11] One documented procedure utilizes p-toluenesulfonyl chloride and quinoline.



#### Methodology:

- Reactants: N-isobutylformamide, p-toluenesulfonyl chloride, and quinoline.
- Apparatus: The reaction is performed in a rotary evaporator under reduced pressure (e.g., 1.5-2.0 mm Hg).[11] A dry ice trap is used for product collection.
- Procedure: The N-alkyl formamide is reacted with p-toluenesulfonyl chloride and quinoline in the rotary evaporator.
- Product Isolation: The isocyanide product distills upon formation under reduced pressure and is collected in the cold trap.
- Purification: A single distillation without a fractionating column can yield a product of high purity (50-75% yield).[11]

Figure 2: Workflow for Isobutyl Isocyanate Synthesis

### **Synthesis from Alkyl Halide**

An alternative synthesis involves the reaction of an alkyl halide with a cyanate salt in the presence of a catalyst.

Methodology (Example for n-butyl isocyanate):[12]

- Reactants: Butyl chloride (0.1 mol), dry sodium cyanate (0.13 mol), Ni(dppe)<sub>2</sub> catalyst, and 1,2-(diphenylphosphino)ethane (dppe) ligand in dimethylacetamide (DMAC) solvent.
- Procedure: The mixture is heated with stirring for 4.5 hours at 150°C.
- Workup: After cooling, the mixture is distilled under reduced pressure to separate the product mixture (butyl chloride, butyl isocyanate, DMAC) from the catalyst.
- Purification: A final fractional distillation at atmospheric pressure is performed to isolate the pure butyl isocyanate. The reported yield for this specific procedure is 22%.[12]

Other established routes include the Curtius rearrangement of acyl azides and the Lossen rearrangement of hydroxamic acids, which are valuable for specific applications in drug development and natural product synthesis.[3][13]



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